N2-(L-Phenylalanyl)-N1-(naphthalenyl)-L-arigninamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MC-207,110 dihydrochloride involves the coupling of phenylalanine and arginine with beta-naphthylamide. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods: Industrial production of MC-207,110 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions: MC-207,110 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive amide and aromatic groups. It can also participate in hydrogen bonding and electrostatic interactions with other molecules .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Hydrogen Bonding: MC-207,110 dihydrochloride can form hydrogen bonds with various solvents and biological molecules, enhancing its solubility and interaction with target proteins.
Major Products: The major products formed from these reactions are typically derivatives of MC-207,110 dihydrochloride with modified functional groups, which can be used to study structure-activity relationships .
Scientific Research Applications
MC-207,110 dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of efflux pumps and their role in bacterial resistance.
Biology: The compound is employed in experiments to understand the interaction between efflux pumps and antibiotics.
Medicine: MC-207,110 dihydrochloride is investigated for its potential to enhance the efficacy of antibiotics by inhibiting bacterial efflux pumps.
Industry: It is used in the development of new antibacterial agents and in the quality control of pharmaceutical products .
Mechanism of Action
MC-207,110 dihydrochloride exerts its effects by inhibiting efflux pumps in bacteria. These pumps are responsible for expelling antibiotics and other toxic substances out of bacterial cells, contributing to multidrug resistance. By inhibiting these pumps, MC-207,110 dihydrochloride increases the intracellular concentration of antibiotics, thereby enhancing their efficacy. The compound targets multiple efflux systems, including MexAB–OprM, MexCD–OprJ, MexEF–OprN, and MexXY–OprM in Pseudomonas aeruginosa .
Comparison with Similar Compounds
Tilorone dihydrochloride: Used as an antiviral agent and efflux pump inhibitor.
Deferoxamine: Primarily used as an iron chelator but also exhibits efflux pump inhibitory activity.
Uniqueness: MC-207,110 dihydrochloride is unique due to its high potency and broad-spectrum activity against multiple efflux systems in Gram-negative bacteria. This makes it a valuable tool in research focused on overcoming bacterial resistance .
Properties
Molecular Formula |
C25H30N6O2 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide |
InChI |
InChI=1S/C25H30N6O2/c26-21(15-17-7-2-1-3-8-17)23(32)31-22(11-6-14-29-25(27)28)24(33)30-20-13-12-18-9-4-5-10-19(18)16-20/h1-5,7-10,12-13,16,21-22H,6,11,14-15,26H2,(H,30,33)(H,31,32)(H4,27,28,29)/t21-,22-/m0/s1 |
InChI Key |
ZNHUFUZDUQRKBB-VXKWHMMOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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